molecular formula C16H20N2O5S B2639069 methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate CAS No. 1795303-76-2

methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate

Cat. No.: B2639069
CAS No.: 1795303-76-2
M. Wt: 352.41
InChI Key: BBBTZNQEPWMSEX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate is a synthetic organic compound that features a complex structure combining a benzoate ester, a sulfonamide group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Pyrrole Derivative: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole derivative.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the hydroxypropyl pyrrole with a sulfonyl chloride in the presence of a base.

    Esterification: Finally, the benzoate ester is formed by esterifying 4-aminobenzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing each step for yield and purity, using continuous flow reactors to enhance reaction efficiency and scalability. Catalysts and solvents would be chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group

    Reduction: Formation of an alcohol from the ester group

    Substitution: Formation of various sulfonamide derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity of sulfonamide and pyrrole derivatives.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural versatility.

Mechanism of Action

The mechanism by which methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(3-hydroxypropyl)sulfamoyl)benzoate: Lacks the pyrrole ring, which may reduce its bioactivity.

    4-(N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)sulfamoyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester, which may affect its solubility and reactivity.

    N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfanilamide: Similar but lacks the benzoate ester, potentially altering its pharmacokinetic properties.

Uniqueness

Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate is unique due to the combination of a pyrrole ring, a hydroxypropyl group, and a sulfonamide linked to a benzoate ester. This combination provides a versatile scaffold for further functionalization and potential bioactivity.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-18-11-3-4-14(18)15(19)9-10-17-24(21,22)13-7-5-12(6-8-13)16(20)23-2/h3-8,11,15,17,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBTZNQEPWMSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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